molecular formula C29H29FN4O4 B2597009 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide CAS No. 866014-74-6

5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

Numéro de catalogue: B2597009
Numéro CAS: 866014-74-6
Poids moléculaire: 516.573
Clé InChI: NNYWWGAEKHEARP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is a synthetically designed quinazoline-dione derivative supplied for advanced pharmacological and biochemical research. This complex molecule is characterized by a quinazoline-2,4-dione core, a fluorophenyl ureido group, and a phenethyl pentanamide side chain, making it a compound of significant interest in medicinal chemistry explorations. Its structural features suggest potential as a key intermediate or candidate for investigating enzyme inhibition, particularly against proteases or kinases involved in disease pathways. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Ensure all handling and experiments are conducted by trained personnel in accordance with relevant laboratory safety protocols. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, stability, and handling.

Propriétés

Numéro CAS

866014-74-6

Formule moléculaire

C29H29FN4O4

Poids moléculaire

516.573

Nom IUPAC

5-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C29H29FN4O4/c30-22-11-8-12-23(19-22)32-27(36)20-34-25-14-5-4-13-24(25)28(37)33(29(34)38)18-7-6-15-26(35)31-17-16-21-9-2-1-3-10-21/h1-5,8-14,19H,6-7,15-18,20H2,(H,31,35)(H,32,36)

Clé InChI

NNYWWGAEKHEARP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H28FN3O4C_{24}H_{28}FN_{3}O_{4} with a molar mass of approximately 433.5 g/mol. The structural components include a quinazoline moiety, which is known for its pharmacological significance.

Research indicates that compounds with similar structures often exhibit antiproliferative properties by targeting specific pathways involved in cell growth and survival. The quinazoline scaffold is particularly noted for its ability to inhibit Epidermal Growth Factor Receptor (EGFR) activity, a critical player in the signaling pathways associated with tumor growth and metastasis .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar quinazoline derivatives. For instance, a study on quinazoline-pyrimidine hybrids showed significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The most active compound from that study had an IC50 value of 5.9 µM against A549 cells .

Cytotoxicity Studies

A cytotoxicity evaluation revealed that the compound exhibited dose-dependent effects on cancer cell lines. The following table summarizes the IC50 values for various studies involving related compounds:

CompoundCell LineIC50 (µM)
6nA5495.9
6nSW-4802.3
6nMCF-75.65
CisplatinA54915.37
CisplatinSW-48016.1

Case Studies

  • Study on Quinazoline Derivatives : A recent study synthesized a series of quinazoline derivatives and assessed their antiproliferative activity against human cancer cell lines. The findings indicated that compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Cell Cycle Analysis : Flow cytometric analysis demonstrated that treatment with quinazoline derivatives led to S-phase arrest in A549 cells, indicating potential mechanisms for inducing apoptosis through cell cycle modulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the phenyl ring significantly affect the biological activity of these compounds. Substituents at the para position tend to enhance activity compared to meta substitutions .

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

  • Similarity Principle : Structurally similar compounds (Tanimoto >0.8) often share bioactivity profiles, but exceptions (e.g., activity cliffs) necessitate experimental validation .
  • Data Gaps : Exact target affinities and pharmacokinetic data (e.g., bioavailability, half-life) for the target compound are unavailable in the provided evidence, requiring further assays.

Q & A

Basic Synthesis: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step pathways involving:

  • Amide bond formation : Coupling the quinazolinone core with the 3-fluorophenylamino moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .
  • Functionalization : Introducing the phenylethylpentanamide side chain via nucleophilic substitution or acylation reactions under reflux conditions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .
    Optimization factors : Temperature (40–80°C), solvent polarity, and stoichiometric ratios are critical for minimizing by-products like unreacted intermediates or over-acylated derivatives .

Basic Characterization: Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR validate the quinazolinone core (δ 10.5–11.2 ppm for NH groups) and fluorophenylamide protons (δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragments corresponding to the phenylethylpentanamide side chain .
  • HPLC : Purity >95% assessed using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .

Basic Biological Screening: What assays are used for preliminary evaluation of bioactivity?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, A549) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the quinazolinone scaffold’s known activity .

Advanced Synthesis: How can reaction yield and selectivity be improved using design of experiments (DOE)?

  • DOE parameters : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., DMAP for acylation) to identify optimal conditions .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to detect intermediate formation and adjust reagent addition rates .
  • By-product analysis : LC-MS tracking of side products (e.g., dimerization) to refine stoichiometry .

Advanced Mechanistic Studies: What computational methods elucidate reaction pathways and intermediate stability?

  • Density Functional Theory (DFT) : Calculates transition-state energies for amide bond formation and predicts regioselectivity .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF’s role in stabilizing intermediates) .
  • In-silico reaction pathway mapping : Tools like Gaussian or ORCA model plausible intermediates (e.g., tetrahedral oxyanions during acylation) .

Advanced Data Contradictions: How to resolve discrepancies in reported bioactivity across studies?

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic effects .
  • Structural analogs : Compare bioactivity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical pharmacophores .

Solubility and Formulation: What strategies enhance aqueous solubility for in vivo studies?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to improve dissolution .
  • Salt formation : React with hydrochloric acid or sodium hydroxide to generate ionizable forms .
  • Nanoemulsions : Encapsulate in liposomes (phospholipid bilayer) for controlled release .

Target Identification: How can molecular docking guide hypotheses about biological targets?

  • Protein-ligand docking (AutoDock Vina) : Screen against kinase databases (e.g., PDB) using the quinazolinone core’s electrostatic potential map .
  • Pharmacophore modeling : Align compound features (e.g., hydrogen bond acceptors) with known inhibitors of EGFR or PI3K .
  • Binding free energy calculations (MM-PBSA) : Validate docking poses and rank target affinity .

Process Scale-Up: What engineering challenges arise during kilogram-scale synthesis?

  • Heat management : Use jacketed reactors with precise temperature control to prevent exothermic side reactions .
  • Membrane separation : Tangential flow filtration to remove low-molecular-weight impurities .
  • AI-driven optimization : COMSOL Multiphysics models predict mixing efficiency and optimize reactor geometry .

Structure-Activity Relationships (SAR): How to design analogs to improve potency?

  • Core modifications : Replace the quinazolinone with pyridopyrimidinone to enhance π-π stacking .
  • Side-chain variations : Substitute phenylethyl with benzyl groups to probe steric effects on target binding .
  • Electron-withdrawing groups : Introduce nitro or trifluoromethyl substituents to the fluorophenyl ring for increased electrophilicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.